molecular formula C17H18ClNO5S B13032309 (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid

Cat. No.: B13032309
M. Wt: 383.8 g/mol
InChI Key: CLUCIOWWTLBRMT-INIZCTEOSA-N
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Description

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a sulfonylamino group, and a methylbutanoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy halide.

    Coupling with Phenylsulfonylamine: The chlorophenoxy intermediate is then reacted with phenylsulfonylamine under basic conditions to form the corresponding sulfonylamino derivative.

    Introduction of the Methylbutanoic Acid Moiety: The final step involves the coupling of the sulfonylamino derivative with a suitable methylbutanoic acid precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[4-(2-bromophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid: Similar structure with a bromine atom instead of chlorine.

    (2S)-2-[[4-(2-fluorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid can influence its reactivity and binding properties, making it unique compared to its bromine and fluorine analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18ClNO5S

Molecular Weight

383.8 g/mol

IUPAC Name

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C17H18ClNO5S/c1-11(2)16(17(20)21)19-25(22,23)13-9-7-12(8-10-13)24-15-6-4-3-5-14(15)18/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1

InChI Key

CLUCIOWWTLBRMT-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Origin of Product

United States

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